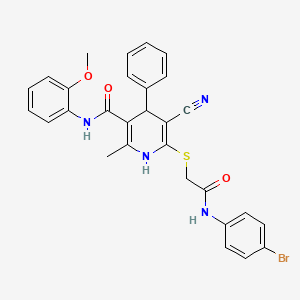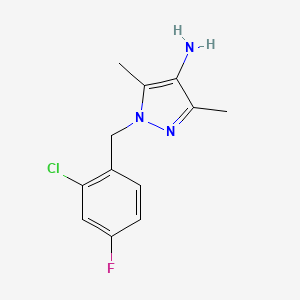
1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl group, along with two methyl groups on the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 2-chloro-4-fluorobenzyl bromide: This intermediate can be synthesized by reacting 2-chloro-4-fluorotoluene with bromine in the presence of a catalyst.
Formation of 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole: The bromide intermediate is then reacted with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate to form the desired pyrazole derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes several types of chemical reactions:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as neurotransmitter receptors in the case of its anti-epileptic activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds:
2-chloro-4-fluorobenzyl bromide: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: This compound has a different heterocyclic ring but shares the 2-chloro-4-fluorobenzyl group, and it is studied for its anti-epileptic properties.
4-fluorobenzyl chloride: This compound has a similar benzyl group with a fluoro substituent and is used in various organic syntheses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFN3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(14)5-11(9)13/h3-5H,6,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYFSKARZNSSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide](/img/structure/B2544973.png)
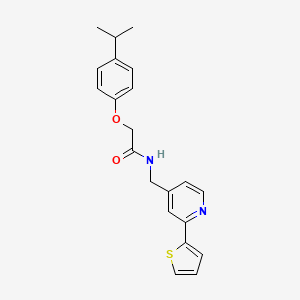
![ethyl 4-(2-{[5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2544976.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2544977.png)
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2544979.png)
![5-CHLORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE](/img/structure/B2544980.png)
![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane hydrochloride](/img/structure/B2544981.png)
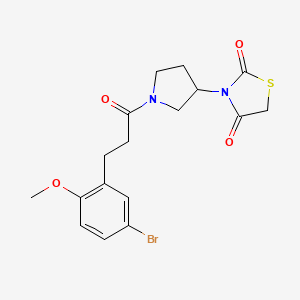
![N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2544985.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2544987.png)
![2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2544988.png)
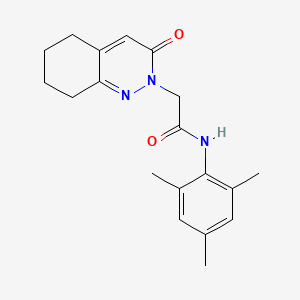
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2544990.png)
